molecular formula C21H14FN3O5S B6015606 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE

Cat. No.: B6015606
M. Wt: 439.4 g/mol
InChI Key: LRYOFQBTHFZPES-UHFFFAOYSA-N
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Description

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a fluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the cyano group, and coupling with the fluorophenyl benzamide moiety. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

    Coupling Reactions: The final coupling step involves the reaction of the benzodioxole derivative with 4-fluorophenyl benzamide under suitable conditions, often using catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • 5-Propionyl-1,3-benzodioxole
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol

Uniqueness

Compared to similar compounds, 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-(4-FLUOROPHENYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and fluorophenyl moiety contribute to its enhanced reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5S/c22-15-4-6-16(7-5-15)24-21(26)13-2-1-3-17(8-13)31(27,28)25-18-10-20-19(29-12-30-20)9-14(18)11-23/h1-10,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYOFQBTHFZPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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